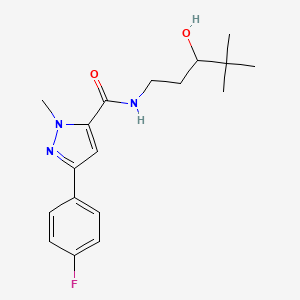
5-(4-Fluorophenyl)-N-(3-hydroxy-4,4-dimethylpentyl)-2-methylpyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Fluorophenyl)-N-(3-hydroxy-4,4-dimethylpentyl)-2-methylpyrazole-3-carboxamide is a useful research compound. Its molecular formula is C18H24FN3O2 and its molecular weight is 333.407. The purity is usually 95%.
BenchChem offers high-quality 5-(4-Fluorophenyl)-N-(3-hydroxy-4,4-dimethylpentyl)-2-methylpyrazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Fluorophenyl)-N-(3-hydroxy-4,4-dimethylpentyl)-2-methylpyrazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
A study by Riyadh (2011) demonstrates the synthesis of N-arylpyrazole-containing enaminones, which can react with compounds like hydrazine hydrate and hydroxylamine hydrochloride to form bipyrazoles and pyrazolylisoxazoles. This synthesis approach has applications in developing compounds with potential antitumor and antimicrobial activities, as shown by their inhibition effects on human breast and liver carcinoma cell lines, comparable to 5-fluorouracil (Riyadh, 2011).
Antiviral and Anticancer Potential
Hebishy et al. (2020) explored a novel route to synthesize benzamide-based 5-aminopyrazoles and their derivatives, which exhibited significant antiviral activities against bird flu influenza (H5N1). These compounds may offer a new avenue for the development of antiavian influenza virus agents (Hebishy et al., 2020).
Development of Radiotracers
Katoch-Rouse and Horti (2003) synthesized N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, a potential radiotracer for studying CB1 cannabinoid receptors in animal brains using positron emission tomography. This advancement in radiotracer synthesis is crucial for neurological studies and drug development (Katoch-Rouse & Horti, 2003).
Anticancer and Anti-Inflammatory Agents
Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives, showing potential as anticancer and anti-5-lipoxygenase agents. This research paves the way for new therapeutic options in cancer and inflammatory diseases (Rahmouni et al., 2016).
Fluorophores and Photophysical Properties
Castillo, Tigreros, and Portilla (2018) developed a method for synthesizing N-heteroaryl aldehydes, which served as intermediates for creating functional fluorophores. These compounds have potential applications in fluorescence-based techniques, useful in biological and environmental detection (Castillo, Tigreros, & Portilla, 2018).
Inhibitors and Medicinal Chemistry
Surmont et al. (2011) developed a synthetic strategy for 3-amino-4-fluoropyrazoles, valuable in medicinal chemistry for creating compounds like dipeptidyl peptidase IV inhibitors. These fluorinated pyrazoles have broad applications in drug discovery (Surmont et al., 2011).
Propriétés
IUPAC Name |
5-(4-fluorophenyl)-N-(3-hydroxy-4,4-dimethylpentyl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FN3O2/c1-18(2,3)16(23)9-10-20-17(24)15-11-14(21-22(15)4)12-5-7-13(19)8-6-12/h5-8,11,16,23H,9-10H2,1-4H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPVNNYKMIYLQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCNC(=O)C1=CC(=NN1C)C2=CC=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Fluoro-2-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2990855.png)
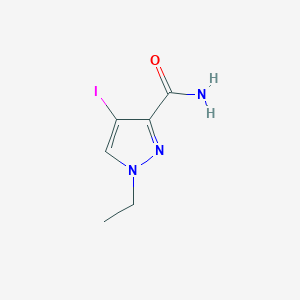
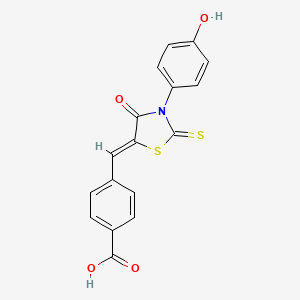
![6-Isopropyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2990860.png)
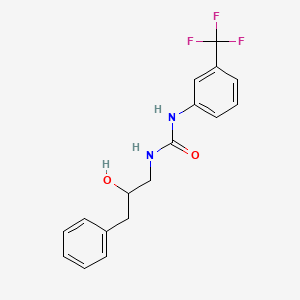
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2990865.png)
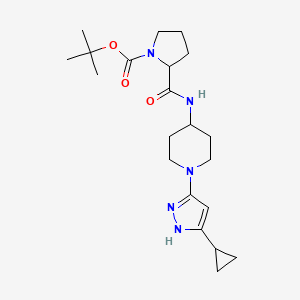


![2-[(4-Chlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2990870.png)



![4-chloro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2990875.png)